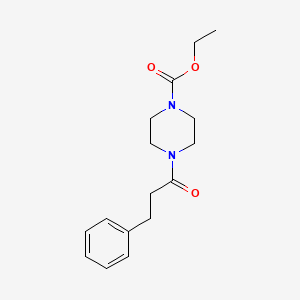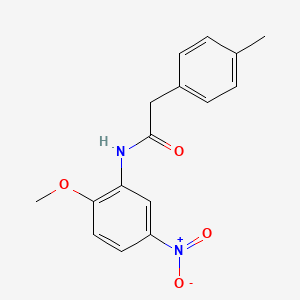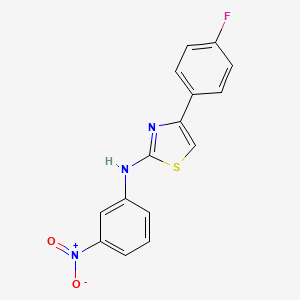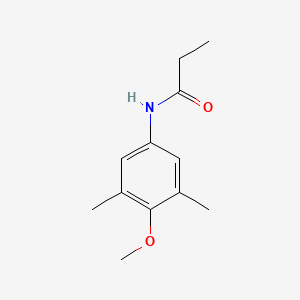![molecular formula C15H12ClFN2O2 B5831608 2-chloro-N-{2-[(3-fluorophenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5831608.png)
2-chloro-N-{2-[(3-fluorophenyl)amino]-2-oxoethyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-{2-[(3-fluorophenyl)amino]-2-oxoethyl}benzamide, also known as TAK-659, is a small molecule inhibitor that has gained increasing attention in the field of cancer research. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.
作用機序
2-chloro-N-{2-[(3-fluorophenyl)amino]-2-oxoethyl}benzamide works by inhibiting the activity of various kinases involved in cancer cell growth and survival. Specifically, it targets BTK, FLT3, and AKT, which are all important signaling molecules in cancer cells. By inhibiting these kinases, 2-chloro-N-{2-[(3-fluorophenyl)amino]-2-oxoethyl}benzamide can disrupt the signaling pathways that promote cancer cell growth and survival, leading to cell death.
Biochemical and Physiological Effects
2-chloro-N-{2-[(3-fluorophenyl)amino]-2-oxoethyl}benzamide has been shown to have a number of biochemical and physiological effects in preclinical studies. In addition to inhibiting the activity of BTK, FLT3, and AKT, it has also been shown to induce apoptosis (programmed cell death) in cancer cells and to inhibit angiogenesis (the formation of new blood vessels that supply nutrients to tumors).
実験室実験の利点と制限
One advantage of using 2-chloro-N-{2-[(3-fluorophenyl)amino]-2-oxoethyl}benzamide in lab experiments is its potency and specificity. It has been shown to be highly effective at inhibiting the activity of BTK, FLT3, and AKT, which are all important signaling molecules in cancer cells. However, one limitation is that it may not be effective against all types of cancer. Further research is needed to determine which types of cancer are most responsive to 2-chloro-N-{2-[(3-fluorophenyl)amino]-2-oxoethyl}benzamide.
将来の方向性
There are several potential future directions for research on 2-chloro-N-{2-[(3-fluorophenyl)amino]-2-oxoethyl}benzamide. One area of interest is in combination therapy, where 2-chloro-N-{2-[(3-fluorophenyl)amino]-2-oxoethyl}benzamide is used in combination with other drugs to enhance its effectiveness. Another area of interest is in the development of biomarkers that can predict which patients are most likely to respond to 2-chloro-N-{2-[(3-fluorophenyl)amino]-2-oxoethyl}benzamide. Finally, further research is needed to determine the optimal dosing and treatment regimen for 2-chloro-N-{2-[(3-fluorophenyl)amino]-2-oxoethyl}benzamide in clinical trials.
合成法
The synthesis of 2-chloro-N-{2-[(3-fluorophenyl)amino]-2-oxoethyl}benzamide involves a multi-step process that begins with the reaction of 3-fluoroaniline with 2-chloroacetyl chloride to form the intermediate 2-chloro-N-(3-fluorophenyl)acetamide. This intermediate is then reacted with ethyl oxalyl chloride to form the key intermediate 2-chloro-N-{2-[(3-fluorophenyl)amino]-2-oxoethyl}benzamide.
科学的研究の応用
2-chloro-N-{2-[(3-fluorophenyl)amino]-2-oxoethyl}benzamide has been extensively studied for its potential as a cancer treatment. It has been shown to inhibit the activity of various kinases involved in cancer cell growth and survival, including BTK, FLT3, and AKT. In preclinical studies, 2-chloro-N-{2-[(3-fluorophenyl)amino]-2-oxoethyl}benzamide has demonstrated potent antitumor activity against a variety of cancer cell lines, including lymphoma, leukemia, and solid tumors.
特性
IUPAC Name |
2-chloro-N-[2-(3-fluoroanilino)-2-oxoethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFN2O2/c16-13-7-2-1-6-12(13)15(21)18-9-14(20)19-11-5-3-4-10(17)8-11/h1-8H,9H2,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSKTWSIAODZRSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC(=O)NC2=CC(=CC=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-chlorobenzyl)thio]-4-(4-nitrophenyl)-1H-imidazole](/img/structure/B5831526.png)


![N'-{[(4-methylphenyl)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5831545.png)
![2-(3-formyl-2-methyl-1H-indol-1-yl)-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5831552.png)


![N-(3-chloro-4-methylphenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5831579.png)


![{[5-(3,4-dimethoxyphenyl)-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5831601.png)
![5-(2-furyl)-2-methyl-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5831618.png)

